molecular formula C17H24ClN3O2 B8070583 (9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

(9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride

Cat. No.: B8070583
M. Wt: 337.8 g/mol
InChI Key: WIDAEPLKLBBCRK-GUDMUQDVSA-N
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Description

The compound (9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique tricyclic structure with a piperidine moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often starting from simpler bicyclic precursors.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tricyclic intermediate.

    Carbonylation: The carbonyl group is introduced through a carbonylation reaction, typically using reagents such as carbon monoxide in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for efficient cyclization and carbonylation, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the tricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its unique tricyclic structure.

    Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Its structure allows it to bind to specific receptors, which can be explored in pharmacological research.

Medicine

    Drug Development:

    Diagnostic Tools: Can be used in the development of diagnostic agents for imaging studies.

Industry

    Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. Its tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one: The free base form without the hydrochloride salt.

    (9S)-11-(Morpholine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one: A similar compound where the piperidine ring is replaced by a morpholine ring.

Uniqueness

The hydrochloride form of (9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is unique due to its enhanced solubility in water, which can be advantageous in biological and medicinal applications. The presence of the piperidine moiety also imparts specific pharmacological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(9S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.ClH/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13;/h1-3,12-14,18H,4-11H2;1H/t12-,14?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAEPLKLBBCRK-GUDMUQDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C(=O)N2C[C@@H]3CC(C2)C4=CC=CC(=O)N4C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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